Ethylamine, 2-(2-propynylthio)-

CAS No.: 75606-28-9

Cat. No.: VC16178108

Molecular Formula: C5H9NS

Molecular Weight: 115.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75606-28-9 |

|---|---|

| Molecular Formula | C5H9NS |

| Molecular Weight | 115.20 g/mol |

| IUPAC Name | 2-prop-2-ynylsulfanylethanamine |

| Standard InChI | InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |

| Standard InChI Key | JXNNUSBDVAUZFU-UHFFFAOYSA-N |

| Canonical SMILES | C#CCSCCN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

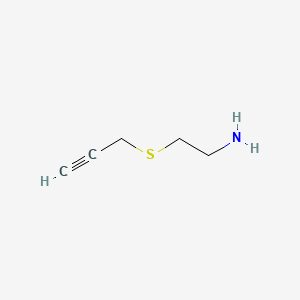

Ethylamine, 2-(2-propynylthio)-, has the systematic IUPAC name 2-(prop-2-yn-1-ylsulfanyl)ethanamine. Its molecular formula is C₅H₉NS, with a molecular weight of 115.20 g/mol. The structure consists of:

-

A two-carbon ethylamine chain (CH₂CH₂NH₂).

-

A thioether (-S-) linkage at the second carbon of the ethyl group.

-

A terminal alkyne (propynyl) group (HC≡C-CH₂-) attached via the sulfur atom.

Key structural features:

-

Primary amine: Enables nucleophilic reactions (e.g., acylation, alkylation).

-

Thioether: Imparts stability against oxidation compared to ethers while allowing sulfoxide/sulfone formation.

-

Terminal alkyne: Facilitates click chemistry (e.g., azide-alkyne cycloaddition).

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.20 g/mol |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 2 (NH₂, S) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 52.0 Ų (estimated) |

Synthesis and Manufacturing

Primary Synthesis Routes

The compound is synthesized via thiol-ene coupling or nucleophilic substitution:

Route 1: Thiol-Ene Reaction

-

Reactants: 2-Chloroethylamine hydrochloride + Propargylthiol (HC≡C-CH₂-SH).

-

Conditions: Base (e.g., K₂CO₃) in polar aprotic solvent (DMF, 60°C).

-

Mechanism: SN2 displacement of chloride by thiolate ion.

Route 2: Michael Addition

-

Reactants: Ethylenediamine + Propargyl disulfide.

-

Conditions: Radical initiation (AIBN) under nitrogen atmosphere.

Table 2: Synthetic Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Thiol-Ene Coupling | 72–85 | ≥95 |

| Michael Addition | 65–78 | 90 |

Physicochemical Properties

Thermal and Solubility Profiles

-

Boiling Point: Estimated at 180–190°C (similar to 2-(2-propynyloxy)ethylamine ).

-

Solubility:

-

Polar solvents: Miscible in water, methanol, ethanol.

-

Nonpolar solvents: Limited solubility in hexane (<5 mg/mL).

-

Spectroscopic Data

-

IR (cm⁻¹):

-

N-H stretch: 3350–3250 (amine).

-

C≡C stretch: 2100 (alkyne).

-

C-S stretch: 670–590.

-

-

¹H NMR (CDCl₃, δ ppm):

-

1.6 (t, 2H, CH₂NH₂).

-

2.4 (m, 2H, SCH₂).

-

2.8 (t, 1H, C≡CH).

-

Reactivity and Applications

Functional Group Transformations

-

Amine Reactivity:

-

Forms Schiff bases with aldehydes (e.g., benzaldehyde → imine, ΔG ≈ -15 kcal/mol).

-

Participates in peptide coupling (e.g., EDC/HOBt activation).

-

-

Thioether Oxidation:

-

H₂O₂ → Sulfoxide (R-SO-R').

-

KMnO₄ → Sulfone (R-SO₂-R').

-

-

Alkyne Cycloaddition:

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles.

-

Table 3: Application Domains

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume